REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([C:8]1[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=1[C:10]([OH:12])=O)=[O:7].P(Cl)(Cl)(Cl)(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-]>[N+](C1C=CC=CC=1)([O-])=O>[S:1]1[CH:5]=[CH:4][C:3]2[C:10](=[O:12])[C:9]3[C:8]([C:6](=[O:7])[C:2]1=2)=[CH:16][CH:15]=[CH:14][CH:13]=3 |f:2.3.4.5|
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)C1=C(C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
18.8 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
followed by 4 hours at 140° C
|
Duration
|
4 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under vacuum
|
Type
|
CUSTOM
|
Details
|
the black residue was sonicated in dichloromethane (500 mL)
|
Type
|
FILTRATION
|
Details
|
filtered through CELITE®
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (silica gel, dichloromethane:hexanes (1:1)→dichloromethane)
|
Type
|
CUSTOM
|
Details
|
The product was further purified by recrystallization from methanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C(C1=CC=CC=C1C2=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.45 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 49.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |